![molecular formula C8H4Cl2N2S B2604877 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole CAS No. 94843-30-8](/img/structure/B2604877.png)
4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole” is a derivative of the compound "3,4-Dichlorophenyl isocyanate" . Isocyanates like this are often used as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “3,4-Dichlorophenyl isocyanate” and “3,4-Dichlorophenylhydrazine” have been synthesized through various methods .Scientific Research Applications
Corrosion Inhibition
4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole derivatives have been extensively studied for their corrosion inhibition properties. Research shows that these compounds are effective in preventing corrosion of metals such as iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand the corrosion inhibition performances of thiadiazole derivatives. The interaction between these molecules and metal surfaces has been a key area of study, revealing that these compounds can form strong bonds with metal surfaces, thus preventing corrosion (Kaya et al., 2016).
Antimicrobial Applications
Thiadiazole derivatives, including this compound, have shown potential in antimicrobial applications. They have been synthesized and tested against various pathogenic bacterial and fungal strains, displaying moderate activity in inhibiting microbial growth. The structure-activity relationship of these compounds has been elucidated through elemental analysis and spectral techniques, providing insights into their potential as antimicrobial agents (Sah et al., 2014).
Structural and Electronic Properties
The structural and electronic properties of this compound and its derivatives have been a subject of research. Studies have focused on crystal and molecular structures, bond lengths, bond angles, and torsion angles. Theoretical calculations, including density functional theory (DFT) methods, have been employed to understand the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps. These studies provide valuable insights for designing new chemical entities for specific applications, such as nonlinear optical (NLO) materials (Kerru et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dcmu and Propanil , are known to inhibit photosynthesis, suggesting that 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazole might have a similar target.
Mode of Action
Based on the mechanism of similar compounds, it could potentially interact with its targets by inhibiting key enzymes or pathways
Biochemical Pathways
Similar compounds have been shown to affect the photosynthetic electron transport chain . This suggests that this compound might also interfere with this pathway, leading to downstream effects such as reduced energy production in the form of ATP.
Result of Action
Based on the effects of similar compounds, it could potentially lead to reduced energy production in cells due to its potential inhibition of photosynthesis .
properties
IUPAC Name |
4-(3,4-dichlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-2-1-5(3-7(6)10)8-4-13-12-11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSUZXWGZYVNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSN=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.